molecular formula C8H9BrN2O B1442297 (3-Bromophenyl)acetic acid hydrazide CAS No. 863317-29-7

(3-Bromophenyl)acetic acid hydrazide

Cat. No.: B1442297
CAS No.: 863317-29-7
M. Wt: 229.07 g/mol
InChI Key: SSVGCMFGKXFIEN-UHFFFAOYSA-N
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Description

“(3-Bromophenyl)acetic acid hydrazide” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a halo substituted phenylacetic acid with anti-oxidative properties .


Synthesis Analysis

The synthesis of hydrazides, including “this compound”, often involves the condensation of corresponding esters with hydrazine hydrate . The structure of the synthesized compounds can be confirmed by the use of FTIR, H1NMR, Mass-spectroscopy, and element analysis .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H9BrN2O . More detailed structural information can be obtained through spectroscopic methods .


Chemical Reactions Analysis

The preparation of hydrazides, including “this compound”, involves preforming activated esters and/or amides followed by reaction with hydrazine .

Scientific Research Applications

Anticancer Potential

Cinnamic acid derivatives, including hydrazides like (3-bromophenyl)acetic acid hydrazide, have garnered attention in medicinal research due to their potential anticancer properties. These compounds are explored for their ability to undergo various chemical reactions, offering multiple sites for functionalization and thus a wide range of biological activities. Their role as traditional and synthetic antitumor agents has been underutilized despite a rich medicinal tradition. Recent decades have seen a surge in research towards understanding the antitumor efficacy of cinnamoyl derivatives, including hydrazides, highlighting their significance in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Antimicrobial Activity

Hydrazide-hydrazone derivatives exhibit a broad spectrum of biological activities, including significant antimicrobial properties. Their utility spans antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal activities. The versatility of hydrazide-hydrazones makes them a focal point in the development of new antimicrobial agents, with literature from the past several years providing a wealth of information on their efficacy and potential as therapeutic agents (Popiołek, 2016).

Psychotropic Activity

Research into phosphorylacetohydrazides, a class of compounds including this compound, has identified potential drugs with psychotropic activity. The development of new drugs from phosphorylated carboxylic acids derivatives showcases their capability to improve memory, learning, exhibit neuroprotective properties, and correct behavioral disorders. This underscores the potential of this compound derivatives in addressing various neurological conditions, offering a promising avenue for the development of new therapeutic agents (Semina, Baychurina, 2016).

Corrosion Inhibition

The study of organic inhibitors for metallic corrosion in acidic media has highlighted the role of hydrazides and related compounds in preventing corrosion. These inhibitors, which often contain heteroatoms such as nitrogen from the hydrazide group, show potential in protecting metals and alloys from corrosive acidic solutions. This application is particularly relevant in industrial cleaning and maintenance, where the prevention of metallic dissolution is critical (Goyal et al., 2018).

Mechanism of Action

The mode of action of a specific hydrazide would depend on its structure and the functional groups it contains. In general, these compounds can interact with biological targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

The biochemical pathways affected by hydrazides can also vary widely. Some hydrazides have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), would depend on the specific properties of the hydrazide, including its size, polarity, and stability. These factors can influence how the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is ultimately excreted .

The result of the action of a hydrazide would depend on its specific target and mode of action. For example, an anticancer hydrazide might inhibit the proliferation of cancer cells, while an antimicrobial hydrazide might kill or inhibit the growth of bacteria .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of hydrazides. For example, certain hydrazides might be more effective or stable under acidic conditions, while others might prefer neutral or basic conditions .

Safety and Hazards

While the specific safety and hazards for “(3-Bromophenyl)acetic acid hydrazide” are not explicitly mentioned in the search results, it’s important to handle all chemicals with care and follow safety guidelines .

Future Directions

Hydrazides, including “(3-Bromophenyl)acetic acid hydrazide”, have potential as antimicrobial agents . The correlation between the structure of novel heterocyclic hydrazide derivatives and their biological activity is a subject of ongoing research .

Biochemical Analysis

Biochemical Properties

(3-Bromophenyl)acetic acid hydrazide plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, including hydrazide intermediates used in native chemical ligation for protein synthesis . The compound’s interaction with enzymes such as alkaline phosphatase has been studied, showing inhibitory effects on different isozymes . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits antiproliferative activity against several cancer cell lines, including ovarian, colon, renal, and leukemia cells . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to growth inhibition and potential therapeutic effects. These cellular effects highlight the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit alkaline phosphatase activity, which plays a role in dephosphorylation and transphosphorylation reactions . Additionally, the compound’s structure allows it to interact with various receptors and signaling molecules, influencing gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific storage conditions, such as room temperature . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating the compound’s potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased therapeutic or toxic effects . Threshold effects and adverse effects at high doses have been observed, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolic flux and effects on metabolite levels have been studied to understand its biochemical behavior . These studies provide insights into the compound’s potential impact on metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues influence its therapeutic potential and effectiveness.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(3-bromophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVGCMFGKXFIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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